molecular formula C9H8ClF2NO3 B2450195 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride CAS No. 2089256-05-1

2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride

Cat. No. B2450195
CAS RN: 2089256-05-1
M. Wt: 251.61
InChI Key: APXVIBGTJGMOOK-UHFFFAOYSA-N
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Description

“2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO3.ClH/c10-9(11)14-7-3-1-2-5(6(13)4-12)8(7)15-9;/h1-3H,4,12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Analytical Techniques

  • 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride has been explored in the realm of synthetic chemistry. For instance, it's been used in the synthesis of bk-2C-B, where various analytical techniques including NMR, GC-MS, and X-ray crystallography were employed for identification and characterization (Power et al., 2015).

Stability and Pyrolysis Studies

  • Stability and pyrolysis studies have been conducted on derivatives of this compound. One study investigated the stability of bk-2C-B when exposed to heat, using a simulated 'meth pipe' scenario to understand the potential formation of unknown substances upon inhalation (Texter et al., 2018).

Antibacterial Activity

  • A series of derivatives synthesized from this compound were evaluated for their antibacterial activity. These studies involve intricate organic syntheses and subsequent testing against various bacterial strains (Prasad, 2021).

Drug Synthesis and Modification

  • The compound has been a key ingredient in the synthesis of drugs with high biological activities against HIV and HBV. A notable example is the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analog of 3Tc, which demonstrates the compound's role in creating biologically active molecules (Wu et al., 2004).

Polymorphism in Pharmaceutical Compounds

  • The compound also plays a role in studies of polymorphism in pharmaceutical compounds, which is critical for understanding their physical and chemical properties and implications for drug formulation and stability (Vogt et al., 2013).

Rearrangement and Synthesis of Derivatives

  • Another study explored the rearrangement of derivatives of this compound, yielding new compounds with potential applications in various fields, including medicine and material science (Chernyshev et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-amino-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3.ClH/c10-9(11)14-7-3-1-2-5(6(13)4-12)8(7)15-9;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXVIBGTJGMOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride

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